Cas no 82-16-6 (1,8-Di-p-toluidinoanthraquinone)
82-16-6 structure
Product Name:1,8-Di-p-toluidinoanthraquinone
CAS-nummer:82-16-6
MF:C28H22N2O2
MW:418.486486911774
CID:723576
PubChem ID:66500
Update Time:2025-04-19
1,8-Di-p-toluidinoanthraquinone Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,8-p-Toluidinoanthraquinone
- 1,8-bis(4-methylanilino)anthracene-9,10-dione
- 1,8-bis[(4-methylphenyl)amino]anthraquinone
- 1,8-Di-p-toluidinoanthraquinone
- 1,8-bis[(4-methylphenyl)amino]-10-anthracenedione
- NS00020033
- 82-16-6
- 1,8-Bis((4-methylphenyl)amino)-9,10-anthracenedione
- EINECS 201-398-0
- 1,8-Bis(p-tolylamino)anthracene-9,10-dione
- DTXSID9058862
- 1,8-Di-(p-Toluidino)-anthrachinon
- 1,8-Bis-[(4-methyl phenyl) amino]9,10-anthracenedione
- 1,8-Bis((4-methylphenyl)amino)anthraquinone
- AKOS000668706
- 9,10-Anthracenedione, 1,8-bis((4-methylphenyl)amino)-
- SCHEMBL2612583
- W-109292
- 9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-
- DB-284419
- 1,8-Bis(p-methylphenylamino)anthraquinone; 1,8-di-p-toluidino-anthraquinone; 1,8-Di-p-toluidinoanthraquinone; 1,8-Bis[(4-methylphenyl)amino]-9,10-anthracenedione
- YNPQDABMOAMHNC-UHFFFAOYSA-N
-
- Inchi: 1S/C28H22N2O2/c1-17-9-13-19(14-10-17)29-23-7-3-5-21-25(23)28(32)26-22(27(21)31)6-4-8-24(26)30-20-15-11-18(2)12-16-20/h3-16,29-30H,1-2H3
- InChI-sleutel: YNPQDABMOAMHNC-UHFFFAOYSA-N
- LACHT: O=C1C2C(=CC=CC=2C(C2C=CC=C(C=21)NC1C=CC(C)=CC=1)=O)NC1C=CC(C)=CC=1
Berekende eigenschappen
- Exacte massa: 418.168
- Monoisotopische massa: 418.168
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 4
- Complexiteit: 623
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 58.2A^2
- XLogP3: 7.2
Experimentele eigenschappen
- Dichtheid: 1.292
- Kookpunt: 633.8°Cat760mmHg
- Vlampunt: 197°C
- Brekindex: 1.714
1,8-Di-p-toluidinoanthraquinone Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | D494685-500mg |
1,8-Di-p-toluidinoanthraquinone |
82-16-6 | 500mg |
$ 222.00 | 2023-09-07 | ||
| TRC | D494685-5g |
1,8-Di-p-toluidinoanthraquinone |
82-16-6 | 5g |
$ 1656.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D921952-500mg |
1,8-Di-p-toluidinoanthraquinone |
82-16-6 | 98% | 500mg |
¥976.50 | 2022-01-10 | |
| TRC | D494685-5000mg |
1,8-Di-p-toluidinoanthraquinone |
82-16-6 | 5g |
$1654.00 | 2023-05-18 | ||
| Cooke Chemical | M4282153-500mg |
1,8-Di-p-toluidinoanthraquinone |
82-16-6 | 98% | 500mg |
RMB 868.00 | 2025-02-21 |
1,8-Di-p-toluidinoanthraquinone Gerelateerde literatuur
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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